

# Strategic Utilization of 2-Fluoro-4-hydroxy-3-methoxypyridine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Fluoro-4-hydroxy-3-methoxypyridine

CAS No.: 1184172-38-0

Cat. No.: B3217707

[Get Quote](#)

## Executive Summary & Chemical Profile[1][2][3]

**2-Fluoro-4-hydroxy-3-methoxypyridine** (CAS: 1184172-38-0) is a specialized heterocyclic building block predominantly used in the optimization of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the specific substitution pattern: the 2-fluorine atom modulates the basicity of the pyridine nitrogen (lowering pKa) and enhances metabolic stability against oxidation, while the 3-methoxy group provides steric bulk and hydrogen-bond acceptance. The 4-hydroxyl group serves as a versatile "handle" for further functionalization, typically via ether formation (Mitsunobu or reactions).

## Key Chemical Specifications

Parameter	Specification
IUPAC Name	2-Fluoro-3-methoxy-4-pyridinol
CAS Number	1184172-38-0
Molecular Formula	C <sub>6</sub> H <sub>6</sub> FNO <sub>2</sub>
Molecular Weight	143.12 g/mol
Appearance	Off-white to pale yellow solid
Purity Standard	96% (HPLC)
Solubility	Soluble in DMSO, Methanol; sparingly soluble in water
Tautomerism	Exists in equilibrium with 2-fluoro-3-methoxy-1H-pyridin-4-one

## Market Intelligence: Supply Chain & Pricing

The market for this specific isomer is characterized by low availability and high unit cost. It is not a commodity chemical but a high-value intermediate. Most major distributors act as aggregators for smaller synthesis houses.

## Supplier Matrix & Pricing Analysis (Q1 2026 Estimates)

The following data reflects current market rates for research-grade material.

Supplier	Catalog / SKU	Pack Size	Price (USD)	Lead Time
MilliporeSigma	AOB640095763	250 mg	\$339.25	7 Days
MilliporeSigma	AOB640095763	1 g	\$679.65	7 Days
AOBChem	25537	250 mg	\$168.00	In Stock
AOBChem	25537	1 g	\$337.00	In Stock
Specialty CROs	Custom Quote	10 g+	Inquire	4-6 Weeks

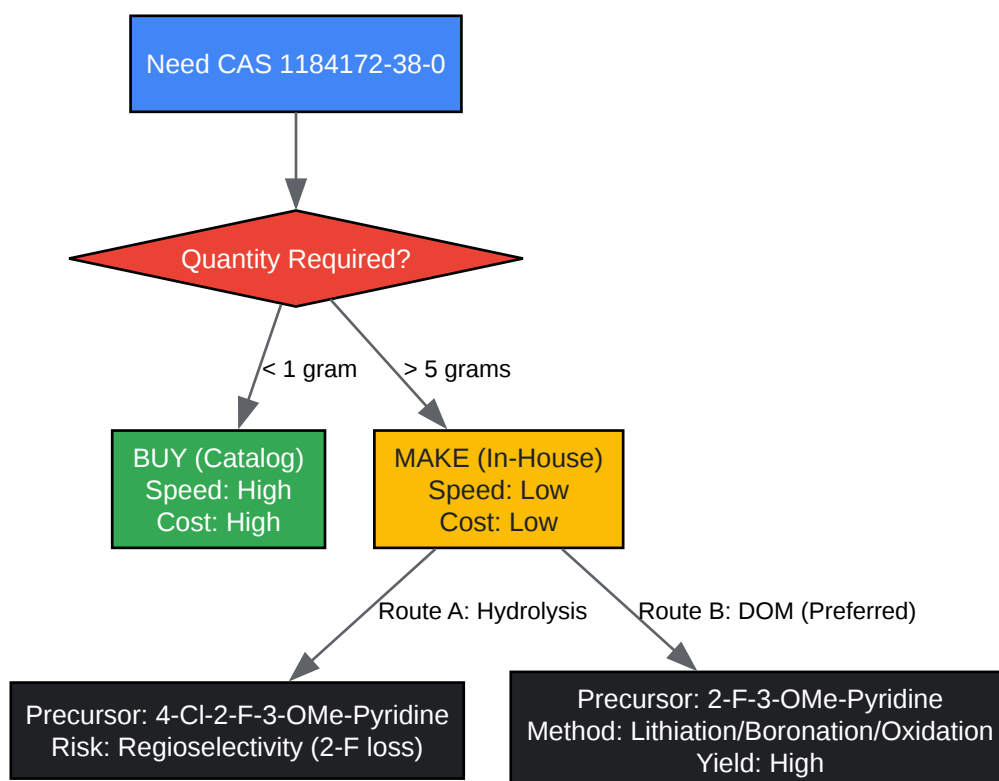
“

*Sourcing Strategy: For quantities under 1 gram, AOBChem offers the most competitive pricing. For scale-up (>10g), the cost per gram via catalog suppliers is prohibitive (\$300,000+/kg). In such cases, custom synthesis or in-house production (see Section 3) is the mandatory strategic choice.*

## Technical Deep Dive: Synthesis & Manufacturing

Due to the high commercial cost, in-house synthesis is a viable strategy for medicinal chemistry programs requiring gram-scale quantities.

### The "Make vs. Buy" Decision Matrix



[Click to download full resolution via product page](#)

Figure 1: Strategic decision tree for sourcing **2-Fluoro-4-hydroxy-3-methoxypyridine**.

## Recommended Synthetic Route: Directed Ortho Metalation (DOM)

The most reliable route to the 4-hydroxy derivative avoids the ambiguity of nucleophilic substitution on poly-halogenated pyridines. Instead, it utilizes Directed Ortho Metalation (DOM) starting from the commercially available precursor 2-Fluoro-3-methoxypyridine (CAS 163234-74-0).

### Mechanism

The 3-methoxy group acts as a Directed Metalation Group (DMG). Lithium-halogen exchange is not required; instead, the base (LDA) removes the proton at the C4 position (ortho to the methoxy group). The C2 position is blocked by Fluorine, and C4 is electronically activated.

### Experimental Protocol

- Reagents:
  - Precursor: 2-Fluoro-3-methoxypyridine (1.0 eq)
  - Base: Lithium Diisopropylamide (LDA) (1.2 eq)
  - Electrophile: Trimethyl borate (B(OMe)<sub>3</sub>) (1.5 eq)
  - Oxidant: Hydrogen Peroxide (30% aq), NaOH.
  - Solvent: Anhydrous THF.
- Step-by-Step Methodology:
  - Step 1 (Lithiation): Cool a solution of 2-Fluoro-3-methoxypyridine in dry THF to -78°C under Argon. Add LDA dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the 4-lithio species.
  - Step 2 (Borylation): Add Trimethyl borate dropwise. Allow the mixture to warm to 0°C over 2 hours. This forms the aryl boronate intermediate.

- Step 3 (Oxidation): Dissolve the residue in acetic acid or dilute NaOH. Add Hydrogen Peroxide dropwise at 0°C. Stir at room temperature for 2 hours.
- Step 4 (Workup): Quench with saturated sodium thiosulfate (to destroy excess peroxide). Acidify to pH 5-6 to precipitate the pyridinol (or extract with Ethyl Acetate).
- Validation:
  - <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the disappearance of the C4 proton and the appearance of a broad singlet (OH).
  - MS (ESI): m/z 144.1 [M+H]<sup>+</sup>.

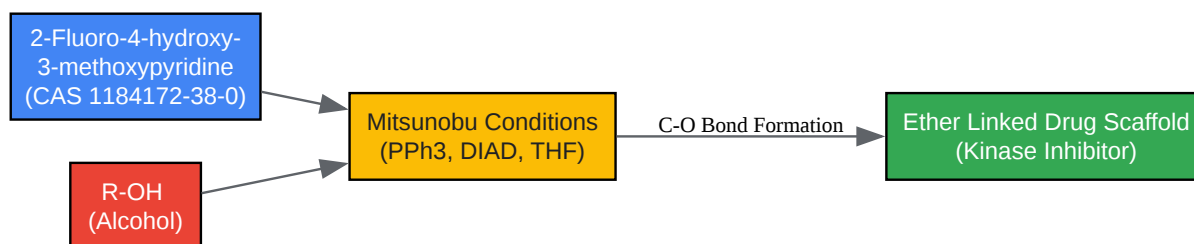
## Application in Drug Discovery

This molecule is primarily used to install the 2-fluoro-3-methoxypyridine-4-yloxy motif.

## Structure-Activity Relationship (SAR) Logic

- 2-Fluoro: Reduces the electron density of the pyridine ring, lowering the pK<sub>a</sub> of the pyridine nitrogen. This reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability and reducing hERG liability compared to non-fluorinated analogs.
- 3-Methoxy: Induces a conformational twist if adjacent to bulky groups, or acts as a specific H-bond acceptor in the kinase hinge region.
- 4-Ether Linkage: The hydroxyl group is almost exclusively used to couple to aryl halides ( ) or alcohols (Mitsunobu) to build larger scaffolds.

## Reaction Pathway Diagram[3][5][6]



[Click to download full resolution via product page](#)

Figure 2: Typical functionalization pathway via Mitsunobu coupling.

## Quality Control & Handling

### Safety Profile (GHS Classifications)

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

### Handling Precautions

- Acidity: As a pyridinol, the compound is weakly acidic. Avoid strong bases during storage to prevent salt formation unless intended.
- Stability: The 2-Fluoro group is susceptible to nucleophilic attack by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions. Reactions targeting the 4-OH group should be conducted under mild conditions (e.g., Mitsunobu or mild base alkylation) to preserve the 2-F substituent.

### References

- MilliporeSigma.Product Detail: **2-Fluoro-4-hydroxy-3-methoxypyridine** (AOB640095763). Retrieved from
- AOBChem.Catalog Entry: **2-Fluoro-4-hydroxy-3-methoxypyridine** (CAS 1184172-38-0). Retrieved from
- Santa Cruz Biotechnology.Precursor Availability: 2-Fluoro-3-methoxypyridine (CAS 163234-74-0).[2] Retrieved from
- National Center for Biotechnology Information.PubChem Compound Summary for CID 45079809 (2-Fluoro-3-methoxypyridine). Retrieved from

- Schlosser, M. et al. Regioselective functionalization of fluoropyridines via organometallic intermediates. (General reference for DOM on fluoropyridines).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Fluoro-3-methoxypyridine | C<sub>6</sub>H<sub>6</sub>FNO | CID 45079809 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 2-Fluoro-3-methoxypyridine | CAS 163234-74-0 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://scbt.com)]
- To cite this document: BenchChem. [Strategic Utilization of 2-Fluoro-4-hydroxy-3-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3217707/docs#strategic-utilization-of-2-fluoro-4-hydroxy-3-methoxypyridine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)